(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one
Overview
Description
(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is a useful research compound. Its molecular formula is C19H18O and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nonlinear Optical Properties
(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one (DTDO) has been studied for its nonlinear optical properties. It emits green light, indicating second harmonic generation (SHG), which is responsible for its nonlinear optical property. Various vibration patterns of DTDO have been investigated using Fourier transform infrared and Raman spectroscopy. Density functional theory (DFT) calculations have been used to derive its molecular geometry and vibrational patterns, indicating its potential in optical applications (Prasad et al., 2015).
Synthesis and Characterization of Derivatives
Research has been conducted on the synthesis of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives related to this compound. Techniques like NMR, FT-IR, UV–Vis, and single-crystal X-ray diffraction have been used for characterization. The study also included insights into geometric parameters, nonlinear optical (NLO) properties, and molecular stability of these compounds (Khalid et al., 2020).
Facile Synthesis Applications
A base-promoted cyclocondensation approach involving (1E,4E)-1,5-diarylpenta-1,4-dien-3-ones with guanidine hydrochloride has been developed. This method facilitates the synthesis of pyrimidines, which have applications as analgesics, anti-inflammatory, and antitumor agents (Mallik et al., 2018).
Agricultural Applications
A study on 1,3,5-triazapenta-1,4-dienes, related to the chemical structure of this compound, discusses their use as pesticides. These compounds have shown effectiveness against certain agricultural pests (Harrison et al., 1973).
Kinetics and Chemical Reactivity Studies
Research on the kinetics of reduction of 1,5-diarylpenta-1,4-dien-3-ones, including compounds similar to DTDO, with sodium borohydride in propan-2-ol, provides insights into their reactivity and potential applications in synthetic chemistry (Cockerill & Rackham, 1972).
Catalysis and Synthesis
Studies involving palladium-catalyzed synthesis processes demonstrate the utility of dien-3-ones in regio- and stereoselective synthesis of dihalo-1,4-dienes, indicating their role in advanced organic synthesis (Chen et al., 2011).
Properties
IUPAC Name |
(1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-14H,1-2H3/b13-11+,14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAAWNJDOIZWQD-PHEQNACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-98-7 | |
Record name | 621-98-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BIS-(4-METHYLSTYRYL) KETONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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